Enramycin
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Overview
Description
Scientific Research Applications
Enramycin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and modification of polypeptide antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is investigated for its potential use in treating infections caused by Gram-positive bacteria.
Mechanism of Action
Target of Action
Enramycin, also known as enduracidin, is a polypeptide antibiotic produced by Streptomyces fungicidus . The primary target of this compound is the enzyme MurG, which plays a crucial role in cell wall biosynthesis in Gram-positive bacteria .
Mode of Action
This compound acts as an inhibitor of MurG . This enzyme catalyzes the transglycosylation reaction, which is the last step of peptidoglycan biosynthesis . By inhibiting this step, this compound greatly compromises the integrity of the bacterial cell wall, leading to cell lysis .
Biochemical Pathways
The affected biochemical pathway is the peptidoglycan biosynthesis pathway in Gram-positive bacteria . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for maintaining the structural integrity of the cell. By inhibiting the final step of this pathway, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis .
Result of Action
The primary molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby preventing the spread of the infection. On a cellular level, this compound is effective against Gram-positive gut pathogens, most notably, Clostridium perfringens , a leading cause of necrotic enteritis.
Future Directions
Due to increasing antibiotic resistance, and few new drugs to treat multidrug-resistant bacteria, combination therapy is often used in the clinical setting . Because combination therapy will continue to be used in the absence of supportive clinical data, it will be important in the future to investigate mechanistic principles that may lead to predictive models for successful patient outcomes .
Relevant Papers
- A research paper titled “Development of a New Monoclonal Antibody by More Active Enramycin A and Indirect Competitive ELISA for the Detection of this compound in Edible Animal Tissues” discusses the development of a new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to detect this compound residues in edible animal tissues .
- Another paper titled “[Purification of this compound by macroporous resin adsorption and reversed …]” discusses a new purification process for this compound, based on pre-purification by macroporous resin and refining by reversed phase chromatography .
Biochemical Analysis
Biochemical Properties
Enramycin has two main components, this compound A (Er-A) and this compound B (Er-B) . It displays strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis .
Cellular Effects
This compound’s inhibition of the MurG enzyme greatly compromises cell wall integrity leading to cell lysis . This makes this compound very effective against Gram-positive gut pathogens, most notably, Clostridium perfringens .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to peptidoglycan precursors in a cell wall synthesis pathway . Some studies have shown that this compound binds the precursor Lipid I and inhibits MurG . This compound has also been shown to bind the Lipid II and prevent transglycosylation of the precursor by transglycosylases .
Dosage Effects in Animal Models
It is known that this compound is commonly used as a feed additive for pigs and chickens .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its inhibition of the enzyme MurG, which plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enramycin is produced through microbial fermentation. The bacterium Streptomyces fungicidus is cultured under specific conditions to produce the antibiotic. The fermentation process involves preparing spore liquor of Streptomyces fungicidus and preserving it under liquid nitrogen . The culture medium and conditions are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound . The purified product is then formulated into a feed additive for livestock.
Chemical Reactions Analysis
Types of Reactions: Enramycin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and efficacy.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired modifications.
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with improved antibacterial properties. These derivatives are tested for their efficacy against different bacterial strains.
Comparison with Similar Compounds
Vancomycin: Like enramycin, vancomycin is a polypeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Bacitracin: Bacitracin is another polypeptide antibiotic that interferes with cell wall synthesis.
Uniqueness of this compound: this compound’s uniqueness lies in its specific inhibition of the MurG enzyme, which is a critical step in peptidoglycan biosynthesis. This distinct mechanism of action makes it a valuable antibiotic for targeting Gram-positive bacteria that are resistant to other antibiotics .
Properties
CAS No. |
11115-82-5 |
---|---|
Molecular Formula |
C107H140Cl2N26O32 |
Molecular Weight |
2373.3 g/mol |
IUPAC Name |
4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-(10-methyldodeca-2,4-dienoylamino)-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2 |
InChI Key |
NJCUSQKMYNTYOW-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |
Synonyms |
enradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes |
Origin of Product |
United States |
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